molecular formula C9H10O2 B6168271 (1S)-2,3-dihydro-1H-indene-1,4-diol CAS No. 201655-77-8

(1S)-2,3-dihydro-1H-indene-1,4-diol

Cat. No.: B6168271
CAS No.: 201655-77-8
M. Wt: 150.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-2,3-dihydro-1H-indene-1,4-diol is an organic compound with a unique structure that includes a dihydroindene core and two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-2,3-dihydro-1H-indene-1,4-diol typically involves the reduction of indanone derivatives. One common method is the catalytic hydrogenation of 1-indanone in the presence of a chiral catalyst to obtain the desired enantiomer. The reaction conditions often include the use of hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C) under mild temperatures and pressures.

Industrial Production Methods

Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and purification techniques, such as recrystallization or chromatography, plays a crucial role in the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

(1S)-2,3-dihydro-1H-indene-1,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of saturated hydrocarbons.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using Pd/C or lithium aluminum hydride (LiAlH4) as a reducing agent.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for hydroxyl group substitution.

Major Products

    Oxidation: Formation of 1-indanone or 1-indanal.

    Reduction: Formation of 1,2,3,4-tetrahydroindene.

    Substitution: Formation of halogenated indene derivatives.

Scientific Research Applications

(1S)-2,3-dihydro-1H-indene-1,4-diol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1S)-2,3-dihydro-1H-indene-1,4-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound’s structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their function.

Comparison with Similar Compounds

Similar Compounds

    (1R)-2,3-dihydro-1H-indene-1,4-diol: The enantiomer of the compound with similar chemical properties but different biological activity.

    1-indanone: A related compound with a ketone group instead of hydroxyl groups.

    1,2,3,4-tetrahydroindene: A fully saturated derivative of indene.

Uniqueness

(1S)-2,3-dihydro-1H-indene-1,4-diol is unique due to its specific stereochemistry and the presence of two hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

201655-77-8

Molecular Formula

C9H10O2

Molecular Weight

150.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.